molecular formula C26H26FN3O3S B2706920 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea CAS No. 946219-85-8

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea

Cat. No.: B2706920
CAS No.: 946219-85-8
M. Wt: 479.57
InChI Key: YVHKCXVMPGWCCT-UHFFFAOYSA-N
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Description

The compound 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea is a urea derivative with a complex structure comprising three key moieties:

  • Indole core: Substituted at the 1-position with a 4-fluorobenzyl group and at the 2-position with a methyl group.
  • Sulfonyl-ethyl linker: A sulfonyl group bridges the indole core to an ethyl chain, which connects to the urea moiety.
  • Urea group: Substituted with a p-tolyl (para-methylphenyl) group.

Properties

IUPAC Name

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O3S/c1-18-7-13-22(14-8-18)29-26(31)28-15-16-34(32,33)25-19(2)30(24-6-4-3-5-23(24)25)17-20-9-11-21(27)12-10-20/h3-14H,15-17H2,1-2H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHKCXVMPGWCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the indole derivative.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Urea Formation: The final step involves the reaction of the sulfonylated indole derivative with p-tolyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole or benzyl groups.

    Reduction: Reduced forms of the indole or sulfonyl groups.

    Substitution: Substituted derivatives at the fluorobenzyl or sulfonyl positions.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C26H27FN2O3S
Molecular Weight : 495.57 g/mol

The unique structure of this compound enhances its pharmacological properties, potentially influencing interactions with biological targets. The presence of the sulfonyl group may mimic carboxylic acid functionalities, while the fluorobenzyl group can affect lipophilicity and metabolic stability, impacting absorption and distribution within biological systems.

Biological Activities

  • Anticancer Potential :
    Compounds containing indole structures have been extensively studied for their anticancer properties. Research indicates that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms by which 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea exerts its effects would require targeted biological assays to establish its efficacy .
  • Anti-inflammatory Effects :
    Similar compounds have shown promise in reducing inflammation through various pathways, including the inhibition of pro-inflammatory cytokines. The sulfonamide group may contribute to these effects by modulating immune responses .
  • Antidiabetic Activity :
    Urea derivatives are recognized for their potential in managing diabetes by enhancing insulin sensitivity and regulating glucose metabolism. The specific role of this compound in such pathways remains to be elucidated through further experimental studies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Moiety :
    This can be achieved through methods such as Fischer indole synthesis or other established synthetic routes.
  • Introduction of the Sulfonyl Group :
    The sulfonyl group is introduced via sulfonation reactions, which may involve the use of sulfonating agents under controlled conditions.
  • Urea Formation :
    The final step involves coupling the prepared intermediates to form the urea linkage, often utilizing coupling agents to facilitate this reaction.

Case Studies and Research Findings

Research on similar compounds has demonstrated their efficacy in various therapeutic areas:

  • A study published in Journal of Medicinal Chemistry highlighted the anticancer activity of indole derivatives, noting their ability to inhibit specific cancer cell lines effectively.
  • Another investigation focused on anti-inflammatory properties showed that compounds with sulfonamide groups significantly reduced inflammation markers in vitro and in vivo models.

Mechanism of Action

The mechanism of action of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in the active site of enzymes, while the sulfonyl and urea groups can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight* Potential Implications Reference
Target Compound : 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea - p-Tolyl urea substituent
- 4-Fluorobenzyl-indole core
~525 g/mol† High lipophilicity (p-tolyl) may enhance membrane permeability. N/A
1-(3-Chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea - 3-Chlorophenyl vs. p-tolyl on urea ~545 g/mol Chlorine’s electronegativity may alter binding affinity vs. methyl’s hydrophobicity.
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea - Piperidine ring replaces indole
- 4-Chlorophenyl urea substituent
~536 g/mol Piperidine may improve solubility; chloro group could affect metabolic stability.
Glimepiride - Cyclohexyl urea substituent
- Pyrroline-carboxamido group
~490 g/mol Clinically used sulfonylurea; target’s indole core may offer novel receptor interactions.
FDU-NNEI (1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) - Carboxamide vs. sulfonylurea
- Naphthyl substituent
~399 g/mol Carboxamide group may target cannabinoid receptors, differing from urea’s mechanism.
MDMB-FUBICA (methyl-N-{[1-(4-fluorobenzyl)-1H-indol-3-yl]carbonyl}-3-methylvalinate) - Carbonyl-valinate vs. sulfonyl-ethyl-urea
- Methylvalinate tail
~452 g/mol Likely cannabinoid receptor agonist; ester group may influence bioavailability.

*Molecular weights estimated based on structural formulas.
†Calculated using PubChem’s molecular formula generator (C26H25FN3O3S).

Key Observations:

Glimepiride’s cyclohexyl group highlights how bulkier substituents can optimize hypoglycemic activity, suggesting the target’s p-tolyl may balance potency and selectivity.

Core Modifications: Replacement of the indole core with piperidine (as in ) reduces aromaticity, which could decrease receptor binding but improve solubility. Carboxamide/carboxylate analogs (e.g., FDU-NNEI, MDMB-FUBICA ) target non-urea pathways, indicating the sulfonylurea moiety in the target compound may favor distinct biological targets.

Fluorinated Motifs :

  • The 4-fluorobenzyl group is conserved across multiple analogs (), suggesting its role in enhancing metabolic stability and binding interactions via halogen bonding.

Biological Activity

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea is a complex organic compound of significant interest in medicinal chemistry due to its unique structure, which combines an indole moiety, a sulfonyl group, and various aromatic substituents. This compound has been studied for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C26H25F2N3O3SC_{26}H_{25}F_{2}N_{3}O_{3}S with a molecular weight of approximately 497.6 g/mol. The structure includes functional groups that enhance its solubility and stability, making it suitable for pharmaceutical applications. The presence of the indole structure is particularly noteworthy as it is known for various pharmacological effects.

Biological Activities

The biological activity of this compound has been evaluated through various studies, revealing its potential as an anti-inflammatory agent and its interaction with specific biological targets.

Anti-inflammatory Activity

Research has shown that compounds with similar structures exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, studies indicate that related compounds demonstrate moderate to high inhibitory effects on COX-II, with IC50 values ranging from 0.52 to 22.25 µM . This suggests that this compound may also possess similar properties.

Anticancer Potential

The indole scaffold is frequently associated with anticancer activity. Compounds featuring this moiety have been reported to interact with various cellular pathways involved in cancer progression. The specific interactions of this compound with enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking enhance its affinity for biological targets, potentially modulating their activity effectively.

Comparative Analysis

To better understand the significance of this compound, a comparative analysis with structurally similar compounds can be insightful.

Compound NameKey FeaturesDifferences
1-(1H-indol-3-yl)-3-(p-tolyl)ureaLacks fluorobenzyl and sulfonyl groupsMay exhibit different biological activity due to structural differences
1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)ureaContains methoxy instead of fluorobenzylAlters reactivity and solubility
1-(1H-indol-3-yl)-3-(phenyl)ureaSimpler structure without additional substituentsLikely has reduced biological activity compared to more complex derivatives

This table highlights how the unique combination of functional groups in this compound contributes to its enhanced biological activity compared to simpler analogs.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • In Vivo Studies : In vivo experiments have demonstrated that compounds structurally related to this compound can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Mechanistic Studies : Detailed mechanistic studies have indicated that such compounds can inhibit specific signaling pathways involved in cancer cell proliferation, thus showcasing their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea, and how can intermediates be characterized?

  • Methodology :

  • Stepwise Synthesis : Begin with the sulfonation of 1-(4-fluorobenzyl)-2-methylindole using chlorosulfonic acid, followed by coupling with 2-chloroethylamine. The urea moiety is introduced via reaction with p-tolyl isocyanate under anhydrous conditions .
  • Characterization : Use 1^1H/13^13C NMR to confirm sulfonyl and urea linkages. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
    • Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid side products like unreacted sulfonyl chloride .

Q. How can researchers ensure purity and structural fidelity of this compound given limited vendor analytical data?

  • Methodology :

  • Multi-Technique Validation : Combine elemental analysis (C, H, N) with 19^19F NMR to confirm fluorine content. Use differential scanning calorimetry (DSC) to verify melting point consistency (e.g., deviations >2°C indicate impurities) .
  • Impurity Profiling : Employ LC-MS to detect trace byproducts (e.g., incomplete sulfonation or urea hydrolysis) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and stability of this compound’s sulfonylurea moiety?

  • Methodology :

  • Quantum Chemistry : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model sulfonyl group electrophilicity and urea hydrogen-bonding interactions. Compare with analogs like 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea .
  • Reaction Pathway Simulation : Use Gaussian or ORCA to explore potential degradation pathways (e.g., hydrolysis under acidic conditions) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with modified fluorobenzyl (e.g., 3-fluoro vs. 4-fluoro) or p-tolyl groups (e.g., electron-withdrawing substituents). Test inhibitory activity against target enzymes (e.g., kinases) via fluorescence polarization assays .
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What experimental design principles mitigate contradictions in bioactivity data across studies?

  • Methodology :

  • Factorial Design : Use a 2k^k factorial approach to test variables (e.g., solvent polarity, temperature) on compound stability. For example, DMSO may induce aggregation, skewing IC50_{50} measurements .
  • Statistical Validation : Apply ANOVA to identify significant outliers in replicate assays (p < 0.05) .

Methodological Challenges

Q. How can researchers address discrepancies in solubility data reported for sulfonylurea derivatives?

  • Methodology :

  • Solubility Screening : Use a shake-flask method with buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400). Compare with analogs like 1-(3-chloro-4-methylphenyl)-3-((2-chlorobenzyl)oxy)urea .
  • Molecular Dynamics (MD) : Simulate solvation free energy to predict solubility trends .

Q. What strategies are recommended for identifying degradation products during long-term stability studies?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Analyze via UPLC-QTOF-MS to detect sulfonic acid or urea cleavage products .

Advanced Analytical Techniques

Q. How can crystallography or spectroscopy resolve ambiguities in the compound’s conformation?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetonitrile/water) to determine dihedral angles between indole and p-tolyl groups. Compare with 1,1-dibenzyl-3-(4-fluorobenzoyl)thio-urea .
  • Vibrational Spectroscopy : Use FT-IR to identify sulfonyl (asymmetric stretch ~1350 cm1^{-1}) and urea (N-H stretch ~3300 cm1^{-1}) signatures .

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